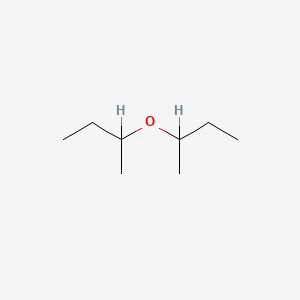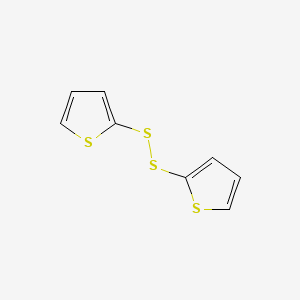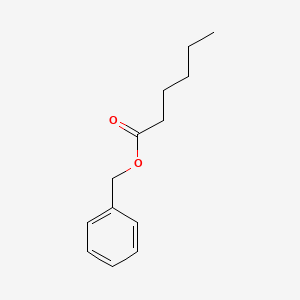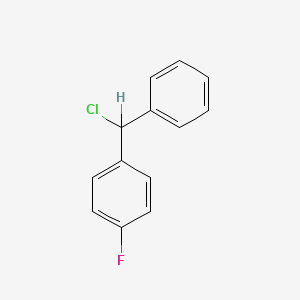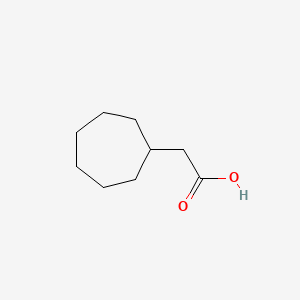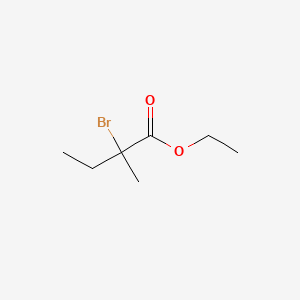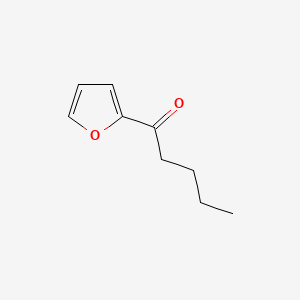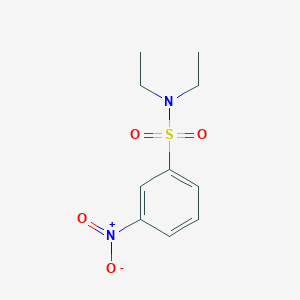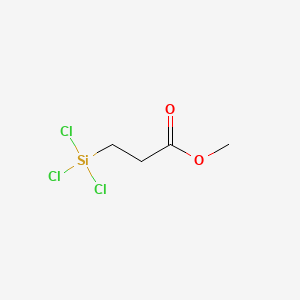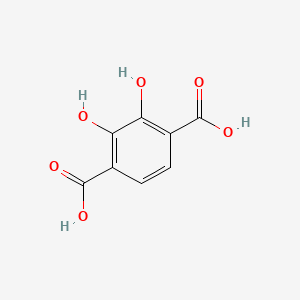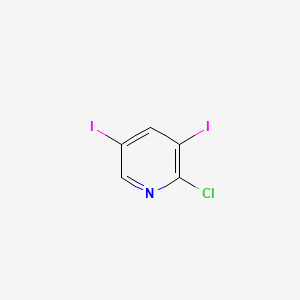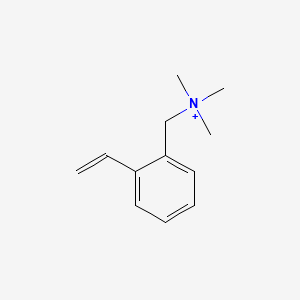
Trimethyl(vinylbenzyl)ammonium chloride
Descripción general
Descripción
Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis
Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis
Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .Aplicaciones Científicas De Investigación
Application in Fuel Cells
Specific Scientific Field
Energy Science
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride is used in the synthesis of anion exchange membranes (AEMs) for fuel cells .
Methods of Application
The main chain of polyolefin was synthesized by copolymerization of 4-vinylbenzyl chloride (VBC) and acrylonitrile (AN), and trimethylamine is used for quaternization to prepare heterogeneous benzyl trimethyl-ammonium anion exchange membranes (Heter-X) and homogeneous benzyl trimethyl-ammonium anion exchange membrane (Homo-X) .
Results or Outcomes
The prepared membranes exhibited good thermal stability and mechanical properties. The theoretical ion exchange capacity (IEC) values of Homo-3 and Heter-3 are the same, but the conductivity at 80 °C were 0.0572 S cm −1 and 0.0505 S cm −1 .
Application in Polymer Synthesis
Specific Scientific Field
Polymer Science
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride is used in the synthesis of poly vinyl benzyl chloride (PVBC), a type of ionic polymer .
Methods of Application
PVBC was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C .
Results or Outcomes
The polymer has stability up to 230°C. The nitrogen content obtained from tetra hydro furan and dimethyl formamide solvents are 20.1% and 19.9% respectively .
Application in Analytical Chemistry
Specific Scientific Field
Analytical Chemistry
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride can be used to synthesize the poly (AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .
Methods of Application
The specific methods of application are not provided in the source .
Results or Outcomes
The specific results or outcomes are not provided in the source .
Application in Biomedicine
Specific Scientific Field
Biomedicine
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of biohybrid homo-polyelectrolyte-based nanocarriers .
Results or Outcomes
Application in Textile Dyeing
Specific Scientific Field
Textile Engineering
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of reactive dye/poly(styrene-co-butyl acrylate-co-trimethyl(vinylbenzyl) ammonium chloride) nanospheres, which have high coloration performance for cleaner dyeing of cotton fabrics .
Methods of Application
The reactive dye/poly(styrene-butyl acrylate-trimethyl ammonium chloride) composite nanosphere is fabricated by adding the cationic poly(styrene-butyl acrylate-trimethyl ammonium chloride) nanospheres dispersions into reactive dye solutions .
Results or Outcomes
The color depths of cotton fabrics dyed with colored nanospheres are 2.8, 4.9, 10.6 and 4.2 times of the values of the corresponding dye colored samples . The dye/copolymer nanospheres have much larger color gamut than the ordinary dyes . The color durability and levelness of the dye/copolymer nanospheres on cotton fibers are good enough for practical applications .
Application in Lignin Oxidizing Electrolyzer
Specific Scientific Field
Electrochemistry
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride can be used to prepare an anion exchange membrane for a lignin oxidizing electrolyzer .
Results or Outcomes
Application in Water Treatment
Specific Scientific Field
Environmental Engineering
Summary of the Application
Trimethyl(vinylbenzyl)ammonium chloride is used in the formation of reactive dye/poly(styrene-co-butyl acrylate-co-trimethyl(vinylbenzyl) ammonium chloride) nanospheres, which have high coloration performance for cleaner dyeing of cotton fabrics . This novel nanosphere dyeing method does not only save the colorants but also avoid the discharging of colored sewage .
Results or Outcomes
The color depths of cotton fabrics dyed with colored nanospheres are 2.8, 4.9, 10.6 and 4.2 times of the values of the corresponding dye colored samples . The dye/copolymer nanospheres have much larger color gamut than the ordinary dyes . The color durability and levelness of the dye/copolymer nanospheres on cotton fibers are good enough for practical applications . What’s more important is that the residual dye/copolymer nanospheres in the dye bath can be reused in the next dyeing process .
Safety And Hazards
Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
Propiedades
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19114 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethyl(vinylbenzyl)ammonium chloride | |
CAS RN |
26616-35-3 | |
| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



